molecular formula C14H13NO2 B7937542 5-(3-Ethylphenyl)pyridine-2-carboxylic acid

5-(3-Ethylphenyl)pyridine-2-carboxylic acid

Cat. No.: B7937542
M. Wt: 227.26 g/mol
InChI Key: CRZNRWQBWQZOMU-UHFFFAOYSA-N
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Description

5-(3-Ethylphenyl)pyridine-2-carboxylic acid (CAS: 1532906-34-5) is a pyridine-carboxylic acid derivative featuring a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 3-ethylphenyl moiety. Its molecular formula is C₁₄H₁₃NO₂, with a molecular weight of 227.27 g/mol . The ethyl group on the phenyl ring introduces steric bulk and electron-donating effects, distinguishing it from analogs with electron-withdrawing or polar substituents.

Properties

IUPAC Name

5-(3-ethylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-10-4-3-5-11(8-10)12-6-7-13(14(16)17)15-9-12/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZNRWQBWQZOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethylphenyl)pyridine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethylbenzaldehyde and 2-pyridinecarboxylic acid.

    Condensation Reaction: The 3-ethylbenzaldehyde undergoes a condensation reaction with 2-pyridinecarboxylic acid in the presence of a suitable catalyst, such as piperidine, to form the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure 5-(3-Ethylphenyl)pyridine-2-carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethylphenyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro, halogenated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 5-(3-Ethylphenyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
5-(3-Ethylphenyl)pyridine-2-carboxylic acid 3-Ethylphenyl (5) C₁₄H₁₃NO₂ 227.27 Lipophilic; potential weak ligand for metals
5-(3-Isopropylphenyl)pyridine-2-carboxylic acid 3-Isopropylphenyl (5) C₁₅H₁₅NO₂ 241.29 Increased steric bulk; reduced solubility
5-(2,5-Dimethylphenyl)pyridine-2-carboxylic acid 2,5-Dimethylphenyl (5) C₁₄H₁₃NO₂ 227.27 Ortho/para-methyl groups enhance crystallinity
5-(4-Cyanophenyl)pyridine-2-carboxylic acid 4-Cyanophenyl (5) C₁₃H₈N₂O₂ 224.22 Electron-withdrawing cyano group; stronger acidity
5-Butylpyridine-2-carboxylic acid Butyl (5) C₁₀H₁₃NO₂ 179.22 Aliphatic chain increases lipophilicity
5-(3-Carboxy-phenyl)pyridine-2-carboxylic acid (H₂cppca) 3-Carboxyphenyl (5) C₁₃H₉NO₄ 243.22 Bifunctional ligand for coordination polymers

Physicochemical Properties

  • Acidity: The carboxylic acid group at the 2-position confers acidity (pKa ~2–3). Substituents on the phenyl ring modulate this: electron-withdrawing groups (e.g., cyano in 5-(4-cyanophenyl)-) lower the pKa, enhancing acidity, while electron-donating groups (e.g., ethyl in the target compound) slightly reduce acidity .
  • Solubility : Lipophilicity increases with alkyl substituents (ethyl, isopropyl), making the target compound less water-soluble than analogs with polar groups (e.g., H₂cppca, which has a carboxyl group enhancing aqueous solubility) .
  • Coordination Chemistry: Unlike H₂cppca, which forms diverse coordination polymers (1D–3D structures) with metals like Cd(II) and Mn(II) due to its dual carboxylate donors , the target compound’s ethyl group limits metal-binding capacity. However, the pyridine nitrogen and carboxylic acid may still act as weak ligands.

Biological Activity

5-(3-Ethylphenyl)pyridine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H13NO2
  • Molecular Weight : 215.25 g/mol
  • IUPAC Name : 5-(3-Ethylphenyl)pyridine-2-carboxylic acid

The compound features a pyridine ring substituted with a carboxylic acid and an ethylphenyl group, which may influence its biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that 5-(3-Ethylphenyl)pyridine-2-carboxylic acid exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential as a therapeutic agent against infections. The Minimum Inhibitory Concentration (MIC) values for different bacterial species are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. It has been found to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of apoptosis-related proteins.

The biological activity of 5-(3-Ethylphenyl)pyridine-2-carboxylic acid can be attributed to several mechanisms:

  • Interaction with Enzymes : The carboxylic acid moiety may interact with active sites of enzymes involved in metabolic pathways, potentially inhibiting their function.
  • Membrane Disruption : The hydrophobic ethylphenyl group may facilitate interaction with cell membranes, leading to increased permeability and subsequent cell death in microbial and cancer cells.
  • Receptor Modulation : There is evidence suggesting that this compound may interact with specific receptors involved in cell signaling pathways, which could further explain its biological effects.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated the efficacy of 5-(3-Ethylphenyl)pyridine-2-carboxylic acid against multi-drug resistant strains. The compound was tested alongside conventional antibiotics, showing synergistic effects when combined with certain agents like amoxicillin .
  • Cancer Cell Line Studies : In research conducted by MDPI, the compound was evaluated for its effects on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cancer types .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 5-(3-Ethylphenyl)pyridine-2-carboxylic acid. Modifications to the ethyl group or the position of the carboxylic acid on the pyridine ring can significantly affect potency and selectivity.

Modification Effect on Activity
Methyl substitution on ethyl groupIncreased potency against cancer cells
Halogenation on phenyl ringEnhanced antimicrobial activity

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